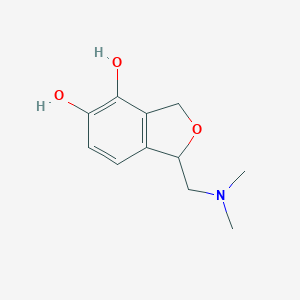
1-((Dimethylamino)methyl)-1,3-dihydroisobenzofuran-4,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LY233053 ist eine synthetische organische Verbindung, die für ihre Rolle als kompetitiver Antagonist des N-Methyl-D-Aspartat (NMDA)-Rezeptors bekannt ist. Diese Verbindung wurde ausgiebig auf ihre potenziellen neuroprotektiven Wirkungen untersucht, insbesondere bei Erkrankungen, die mit Ischämie des zentralen Nervensystems verbunden sind . LY233053 hat in experimentellen Modellen Wirksamkeit bei der Reduzierung von neurologischen Schäden mit relativ geringen Nebenwirkungen gezeigt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von LY233053 beinhaltet die Einarbeitung einer Tetrazol-substituierten Aminosäure in die Molekülstruktur. Die wichtigsten Schritte umfassen die Bildung des Tetrazolrings und dessen anschließende Anlagerung an eine Piperidincarbonsäure . Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung des gewünschten Produkts zu ermöglichen.
Industrielle Produktionsmethoden: Die industrielle Produktion von LY233053 würde wahrscheinlich eine großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen beinhalten, um einen hohen Ertrag und eine hohe Reinheit zu gewährleisten. Dazu gehören die Verwendung von automatisierten Reaktoren, präzise Temperaturregelung und Reinigungsverfahren wie Kristallisation und Chromatographie, um das Endprodukt zu isolieren .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of LY233053 involves the incorporation of a tetrazole-substituted amino acid into the molecular structure. The key steps include the formation of the tetrazole ring and its subsequent attachment to a piperidine carboxylic acid . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of LY233053 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, precise temperature control, and purification techniques such as crystallization and chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: LY233053 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie des Tetrazol- und Piperidinrings . Diese Reaktionen können durch verschiedene Reagenzien und Bedingungen gefördert werden.
Häufige Reagenzien und Bedingungen: Zu den gebräuchlichen Reagenzien, die in den Reaktionen mit LY233053 verwendet werden, gehören organische Lösungsmittel, Säuren, Basen und Katalysatoren. Die Bedingungen beinhalten oft kontrollierte Temperaturen und Drücke, um sicherzustellen, dass der gewünschte Reaktionsweg befolgt wird .
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen mit LY233053 gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen zur Bildung von Derivaten mit modifizierten funktionellen Gruppen führen, die die biologische Aktivität der Verbindung verändern können .
Wissenschaftliche Forschungsanwendungen
LY233053 hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Werkzeug verwendet, um die Mechanismen der NMDA-Rezeptor-Antagonisierung und ihre Auswirkungen auf die neuronale Signalübertragung zu untersuchen . In der Biologie wird LY233053 verwendet, um die Rolle von NMDA-Rezeptoren bei verschiedenen physiologischen und pathologischen Prozessen zu untersuchen . In der Medizin hat es aufgrund seiner neuroprotektiven Eigenschaften potenzielle therapeutische Anwendungen bei Erkrankungen wie Epilepsie, Schlaganfall und neurodegenerativen Erkrankungen . In der Industrie kann LY233053 bei der Entwicklung neuer Medikamente eingesetzt werden, die auf NMDA-Rezeptoren abzielen .
Wirkmechanismus
LY233053 entfaltet seine Wirkung, indem es kompetitiv an den NMDA-Rezeptor bindet und so die Wirkung von Glutamat, einem exzitatorischen Neurotransmitter, hemmt . Diese Hemmung verhindert den übermäßigen Einstrom von Kalziumionen in Neuronen, was zu Zellschäden und -tod führen kann. Die molekularen Ziele von LY233053 umfassen die NMDA-Rezeptor-Untereinheiten, und die an seiner Wirkung beteiligten Pfade sind mit der Modulation der synaptischen Übertragung und dem Neuroprotection verbunden .
Wirkmechanismus
LY233053 exerts its effects by competitively binding to the NMDA receptor, thereby inhibiting the action of glutamate, an excitatory neurotransmitter . This inhibition prevents the excessive influx of calcium ions into neurons, which can lead to cell damage and death. The molecular targets of LY233053 include the NMDA receptor subunits, and the pathways involved in its action are related to the modulation of synaptic transmission and neuroprotection .
Vergleich Mit ähnlichen Verbindungen
LY233053 ist in seiner Struktur und seinem Wirkmechanismus im Vergleich zu anderen NMDA-Rezeptor-Antagonisten einzigartig. Ähnliche Verbindungen umfassen LY235959 und Dizocilpin, die ebenfalls als NMDA-Rezeptor-Antagonisten wirken, sich aber in ihren chemischen Strukturen und pharmakologischen Profilen unterscheiden . LY233053 hat sich im Vergleich zu einigen dieser ähnlichen Verbindungen als eine kürzere Wirkdauer und ein günstigeres Nebenwirkungsprofil gezeigt .
Liste ähnlicher Verbindungen:- LY235959
- Dizocilpin
- Memantin
- Ifenprodil
- Remacemide
Diese Verbindungen haben die gemeinsame Eigenschaft der NMDA-Rezeptor-Antagonisierung, unterscheiden sich aber in ihren spezifischen chemischen Strukturen und therapeutischen Anwendungen .
Eigenschaften
CAS-Nummer |
104834-93-7 |
|---|---|
Molekularformel |
C11H15NO3 |
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
1-[(dimethylamino)methyl]-1,3-dihydro-2-benzofuran-4,5-diol |
InChI |
InChI=1S/C11H15NO3/c1-12(2)5-10-7-3-4-9(13)11(14)8(7)6-15-10/h3-4,10,13-14H,5-6H2,1-2H3 |
InChI-Schlüssel |
UIMQDIGDCIXDIY-UHFFFAOYSA-N |
SMILES |
CN(C)CC1C2=C(CO1)C(=C(C=C2)O)O |
Kanonische SMILES |
CN(C)CC1C2=C(CO1)C(=C(C=C2)O)O |
Synonyme |
4,5-Isobenzofurandiol, 1-[(dimethylamino)methyl]-1,3-dihydro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















